molecular formula C22H21N3O4 B3752203 1-(2-furylmethyl)-5-[(1-isobutyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

1-(2-furylmethyl)-5-[(1-isobutyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B3752203
M. Wt: 391.4 g/mol
InChI Key: QQWUXLGDNZBYGV-VCHYOVAHSA-N
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Description

The compound “1-(2-furylmethyl)-5-[(1-isobutyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione” is a complex organic molecule that contains several functional groups and rings, including a furyl group (a furan ring), an isobutyl group, an indole ring, and a pyrimidinetrione group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring system. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The indole and furan rings are aromatic, contributing to the compound’s stability. The pyrimidinetrione group contains two carbonyl groups, which are polar and may participate in various chemical reactions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The carbonyl groups in the pyrimidinetrione moiety could undergo nucleophilic addition reactions, and the aromatic rings could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. For example, the presence of polar carbonyl groups could increase its solubility in polar solvents .

Scientific Research Applications

Mechanism of Action

Without specific context (such as the compound’s use in a biological system), it’s difficult to predict the exact mechanism of action. If this compound has biological activity, it could interact with various proteins or enzymes in the body .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its reactivity, potential biological activity, and other properties .

properties

IUPAC Name

(5E)-1-(furan-2-ylmethyl)-5-[[1-(2-methylpropyl)indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-14(2)11-24-12-15(17-7-3-4-8-19(17)24)10-18-20(26)23-22(28)25(21(18)27)13-16-6-5-9-29-16/h3-10,12,14H,11,13H2,1-2H3,(H,23,26,28)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWUXLGDNZBYGV-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=O)N(C3=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)NC(=O)N(C3=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-furylmethyl)-5-[(1-isobutyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
Reactant of Route 2
1-(2-furylmethyl)-5-[(1-isobutyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 3
Reactant of Route 3
1-(2-furylmethyl)-5-[(1-isobutyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 4
Reactant of Route 4
1-(2-furylmethyl)-5-[(1-isobutyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
1-(2-furylmethyl)-5-[(1-isobutyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
Reactant of Route 6
1-(2-furylmethyl)-5-[(1-isobutyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

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